N'-(3-bromobenzylidene)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furohydrazide
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Overview
Description
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide typically involves the condensation of 3-bromobenzaldehyde with 5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols; often in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imine
- 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles
Uniqueness
N’-[(Z)-(3-bromophenyl)methylidene]-5-[(4-bromo-1H-pyrazol-1-yl)methyl]furan-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both bromine and pyrazole moieties.
Properties
Molecular Formula |
C16H12Br2N4O2 |
---|---|
Molecular Weight |
452.1g/mol |
IUPAC Name |
N-[(Z)-(3-bromophenyl)methylideneamino]-5-[(4-bromopyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H12Br2N4O2/c17-12-3-1-2-11(6-12)7-19-21-16(23)15-5-4-14(24-15)10-22-9-13(18)8-20-22/h1-9H,10H2,(H,21,23)/b19-7- |
InChI Key |
XWEBCWAZGLYOIK-GXHLCREISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=N\NC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)Br |
Origin of Product |
United States |
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